molecular formula C12H13ClO3 B1313142 Ethyl 4-(4-chlorophenyl)-4-oxobutanoate CAS No. 53503-49-4

Ethyl 4-(4-chlorophenyl)-4-oxobutanoate

Cat. No. B1313142
CAS RN: 53503-49-4
M. Wt: 240.68 g/mol
InChI Key: YKJFOAUMSHLSEB-UHFFFAOYSA-N
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Patent
US04518415

Procedure details

This Example illustrates the preparation of -(4-chlorophenyl)-γ-(1,2,4-triazol-1-yl)methyl-γ-butyrolactone (A). ##STR45## Ethyl 3-(4-chlorobenzoyl)propanoate (25.0 g, 83%) was prepared from 4-chlorobenzaldehyde (23.4 g), ethyl acrylate (12.5 g) and sodium cyanide (4.0 g) in dimethylformamide (DMF: 300 ml) by the method described for the preparation of the corresponding methyl ester in Example 1.
Quantity
23.4 g
Type
reactant
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
(4-chlorophenyl)-γ-(1,2,4-triazol-1-yl)methyl-γ-butyrolactone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
ClC1C=C[C:5]([CH:8]2[CH2:13][CH:12](CN3C=NC=N3)[O:11][C:9]2=[O:10])=CC=1.[Cl:20][C:21]1[CH:28]=[CH:27][C:24]([CH:25]=[O:26])=[CH:23][CH:22]=1.C(OCC)(=O)C=C.[C-]#N.[Na+]>CN(C)C=O>[Cl:20][C:21]1[CH:28]=[CH:27][C:24]([C:25]([CH2:5][CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10])=[O:26])=[CH:23][CH:22]=1 |f:3.4|

Inputs

Step One
Name
Quantity
23.4 g
Type
reactant
Smiles
ClC1=CC=C(C=O)C=C1
Name
Quantity
12.5 g
Type
reactant
Smiles
C(C=C)(=O)OCC
Name
Quantity
4 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
300 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
(4-chlorophenyl)-γ-(1,2,4-triazol-1-yl)methyl-γ-butyrolactone
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1C(=O)OC(C1)CN1N=CN=C1
Step Three
Name
methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C(=O)CCC(=O)OCC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 25 g
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.